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Compound of Interest

Compound Name:
Tau Peptide (275-305) (Repeat 2

domain)

Cat. No.: B15364211 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

on the Structural Analysis of the Core Tau Peptide (275-305).

The Tau protein, particularly its microtubule-binding repeat domains, is central to the pathology

of several neurodegenerative diseases, collectively known as tauopathies. The second repeat

domain (R2), encompassing amino acids 275-305, plays a pivotal role in Tau aggregation and

fibril formation. This technical guide provides a comprehensive overview of the structural

analysis of this critical peptide, offering detailed experimental protocols, quantitative data, and

visual representations of associated pathways and workflows.

Structural Properties and Aggregation Propensity of
Tau (275-305)
The Tau (275-305) peptide, with the sequence VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS,

is an intrinsically disordered region in its monomeric state. However, it contains the

hexapeptide motif 275VQIINK280, which has a high propensity to form β-sheet structures, a

key feature of amyloid fibrils.[1] The aggregation of this peptide is a critical event in the initiation

of neurofibrillary tangles, a hallmark of Alzheimer's disease.[2]

The aggregation process can be induced in vitro by various factors, including polyanionic

molecules like heparin, and metal ions.[3][4] Heparin is thought to induce a conformational

change in the Tau peptide, promoting the formation of β-sheets and subsequent self-assembly
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into fibrils.[4] Metal ions, such as Zn²⁺, Cd²⁺, and Hg²⁺, can also promote aggregation, likely by

coordinating with specific residues like Cysteine-291 and inducing a conformational shift from a

random coil to a more ordered structure.[3][5]

Quantitative Data on Tau (275-305) Interactions and
Aggregation
The biophysical characterization of Tau (275-305) provides crucial quantitative data for

understanding its pathological transformation. Below are tables summarizing key findings from

various experimental techniques.

Table 1: Thermodynamic Parameters of Metal Ion
Binding to Tau (275-305)

Metal Ion
Binding
Stoichiometry
(n)

Binding
Constant (Kb)
(M-1)

Enthalpy
Change (ΔH)
(kcal mol-1)

Entropy
Change (ΔS)
(cal mol-1 K-1)

Zn²⁺ 1.10 ± 0.04
(1.18 ± 0.11) x

104
-8.46 ± 0.27 -8.11 ± 0.94

Cd²⁺ 0.98 ± 0.01
(1.19 ± 0.05) x

105
-11.90 ± 0.08 -16.50 ± 0.30

Hg²⁺ 0.46 ± 0.01
(1.09 ± 0.05) x

107
-34.90 ± 0.22 -84.40 ± 0.80

Data obtained from Isothermal Titration Calorimetry (ITC) experiments, suggesting a primary

binding site for these metal ions. The strong exothermic reactions indicate significant

conformational changes upon binding.[3]

Table 2: Heparin-Induced Aggregation Kinetics of Tau
Fragments
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Tau Construct Condition Lag Time (min)
Apparent Rate
Constant (kapp)
(10-3 min-1)

Tau4RD 37.5 µM Heparin No observable lag -

Tau (275-305) Heparin-induced 41.73 50.80 ± 0.14

Tau (275-305) + Zn²⁺ Heparin-induced 33.19 76.53 ± 0.21

Tau (275-305) + Cd²⁺ Heparin-induced 18.27 370.49 ± 1.05

Tau (275-305) + Hg²⁺ Heparin-induced 13.92 545.51 ± 2.11

Aggregation kinetics monitored by Thioflavin T (ThT) fluorescence. Tau4RD (the four-repeat

domain of Tau) shows single-exponential kinetics without a lag phase in the presence of

heparin. The Tau (275-305) peptide exhibits a clear lag phase that is significantly reduced in

the presence of metal ions, which also increase the aggregation rate.[3][4]

Table 3: Secondary Structure Content of Tau (275-305)
from Circular Dichroism

Condition α-Helix (%) β-Sheet (%) β-Turn (%)
Random Coil
(%)

Native Peptide - 19.4 - 80.6

+ Heparin (initial) - 19.4 - 80.6

+ Heparin (final) - 41.7 - 58.3

+ Hg²⁺ - - Positive Signal
Significant

Decrease

Secondary structure estimation from Circular Dichroism (CD) spectra. Heparin induces a

significant increase in β-sheet content over time. Mercury (II) ions induce a conformational

change from a random coil to a β-turn structure.[3][6]

Experimental Protocols
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Detailed methodologies for key experiments are provided below to facilitate replication and

further investigation.

Thioflavin T (ThT) Aggregation Assay
This assay monitors the formation of amyloid fibrils, which bind to the ThT dye and cause an

increase in its fluorescence emission.

Materials:

Tau (275-305) peptide

Heparin (e.g., from porcine intestinal mucosa)

Thioflavin T (ThT)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

96-well black, clear-bottom microplate

Plate reader with fluorescence capabilities

Procedure:

Prepare a stock solution of Tau (275-305) peptide in the assay buffer. Determine the

concentration using a BCA assay or by measuring absorbance at 280 nm.

Prepare a stock solution of heparin in the assay buffer.

Prepare a fresh stock solution of ThT in the assay buffer and filter it through a 0.22 µm filter.

In each well of the 96-well plate, combine the assay buffer, Tau peptide (final concentration

typically 15 µM), and ThT (final concentration typically 10 µM).

Initiate the aggregation by adding heparin to the desired final concentration (e.g., 3.8 µM).

Seal the plate to prevent evaporation.

Incubate the plate in a plate reader at 37°C with intermittent shaking.
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Measure the ThT fluorescence at regular intervals (e.g., every 5 minutes) with excitation at

approximately 440 nm and emission at approximately 485 nm.

Plot the fluorescence intensity versus time to obtain aggregation curves. The lag time and

apparent rate constant can be determined by fitting the data to a sigmoidal equation.[3][4]

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the

determination of thermodynamic parameters.

Materials:

Tau (275-305) peptide

Ligand (e.g., metal salt solution like ZnCl₂, CdCl₂, or HgCl₂)

ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Isothermal Titration Calorimeter

Procedure:

Prepare solutions of the Tau peptide and the ligand in the same ITC buffer. Degas both

solutions before use.

Load the Tau peptide solution (e.g., 306 µM) into the sample cell of the calorimeter.

Load the ligand solution (e.g., 1-3 mM metal salt) into the injection syringe.

Set the experimental temperature (e.g., 37°C).

Perform a series of injections (e.g., 50 injections of 6 µL each) of the ligand into the sample

cell while monitoring the heat changes.

Integrate the heat-rate peaks to obtain the heat change for each injection.

Correct for the heat of dilution by performing a control titration of the ligand into the buffer.
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Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine

the binding stoichiometry (n), binding constant (Kb), and enthalpy change (ΔH). The entropy

change (ΔS) can then be calculated.[3]

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of proteins and peptides in

solution.

Materials:

Tau (275-305) peptide

CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

Quartz cuvette with a short path length (e.g., 0.2 mm)

Circular Dichroism Spectrometer

Procedure:

Prepare the Tau peptide sample in the CD-compatible buffer at a suitable concentration (e.g.,

15 µM).

Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

Record the CD spectrum of the Tau peptide sample under the same conditions.

Subtract the buffer baseline from the sample spectrum.

To study conformational changes, incubate the peptide with an inducer (e.g., heparin or

metal ions) and record spectra at different time points.

The resulting spectra can be analyzed using deconvolution software to estimate the

percentage of different secondary structural elements (α-helix, β-sheet, β-turn, random coil).

[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides high-resolution structural information at the atomic level.

Materials:

Isotopically labeled (¹⁵N and/or ¹³C) Tau (275-305) peptide

NMR buffer (e.g., 50 mM sodium phosphate, pH 6.9) containing D₂O

NMR spectrometer with a cryoprobe

Procedure:

Express and purify the isotopically labeled Tau peptide.

Prepare the NMR sample by dissolving the peptide in the NMR buffer.

Acquire a series of NMR experiments, such as ¹H-¹⁵N HSQC, to obtain resonance

assignments for the backbone amides.

To study interactions, titrate a ligand (e.g., heparin or a small molecule inhibitor) into the

NMR sample and monitor the chemical shift perturbations in the HSQC spectra.

Residues with significant chemical shift changes are likely involved in the binding interface.

Further structural information can be obtained from multidimensional NMR experiments (e.g.,

NOESY, TOCSY) to determine distance and dihedral angle restraints for structure

calculation.[7][8]

Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate important pathways and workflows

related to the structural analysis of Tau (275-305).
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Workflow for High-Throughput Screening of Tau Aggregation Inhibitors.
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Signaling Pathway of Tau-Induced Neurodegeneration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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